molecular formula C11H10N2O B1358400 5-methoxy-2-methyl-1H-indole-3-carbonitrile CAS No. 481668-37-5

5-methoxy-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B1358400
CAS No.: 481668-37-5
M. Wt: 186.21 g/mol
InChI Key: WFANMANNCRDQIA-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-indole-3-carbonitrile (C₁₁H₁₀N₂O) is a substituted indole derivative featuring a methoxy group at position 5, a methyl group at position 2, and a cyano group at position 3. It serves as a key intermediate in synthesizing pharmacologically active molecules, such as 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile, a compound with a fluorobenzoyl moiety appended to the indole nitrogen .

Preparation Methods

The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Another method involves the condensation of 5-methoxyindole with a suitable nitrile source . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Methoxy-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of 5-methoxy-2-methyl-1H-indole-3-carbonitrile and its derivatives. These compounds have shown significant potential in combating oxidative stress and neurotoxicity associated with neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

StudyObjectiveFindings
Study 1Evaluate neuroprotective effects in SH-SY5Y cellsDemonstrated significant reduction in oxidative stress markers and improved cell viability under H₂O₂-induced conditions .
Study 2Assess MAO-B inhibitory activityFound that derivatives exhibited potent MAO-B inhibition with IC₅₀ values in the sub-micromolar range .
Study 3Investigate BBB permeabilityShowed enhanced permeability while maintaining tight junction integrity, indicating potential for CNS drug delivery .

Potential Therapeutic Applications

The multifunctional properties of this compound suggest its application in developing new therapies for:

  • Neurodegenerative Disorders : As a lead compound for designing drugs targeting Alzheimer's and Parkinson's diseases.
  • Oxidative Stress Disorders : Potential use in conditions characterized by oxidative damage, such as ischemia-reperfusion injury.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound Name Substituents Molecular Formula Key Structural Differences
5-Methoxy-2-methyl-1H-indole-3-carbonitrile 5-OCH₃, 2-CH₃, 3-CN C₁₁H₁₀N₂O Reference compound
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-CH₃, 3-C₆H₅, 2-CN C₁₆H₁₂N₂ Phenyl at C3; CN at C2
6-Chloro-2-[...]-1H-indole-5-carbonitrile 6-Cl, complex biphenyl at C2, 5-CN C₂₅H₂₁ClN₂O₃ Chloro substituent; bulky biphenyl group
2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carbonitrile 6-CN, 2-oxo, 3,3-(CH₃)₂ C₁₁H₁₀N₂O Non-aromatic dihydroindole core

Key Observations :

  • Electronic Effects : The methoxy group in the reference compound is electron-donating, enhancing ring electron density compared to chloro (electron-withdrawing) in or methyl in .

Physicochemical Properties

Property This compound 5-Methyl-3-phenyl-1H-indole-2-carbonitrile 6-Chloro-2-[...]-1H-indole-5-carbonitrile
Melting Point (°C) 184–185 ~168 Not reported
IR ν(CN) (cm⁻¹) 2209 2189 Not reported
Molecular Weight (g/mol) 186.21 232.28 432.91
Solubility Likely moderate in polar solvents Lower due to phenyl group Poor due to high molecular weight

Analysis :

  • The higher melting point of the reference compound compared to suggests stronger intermolecular interactions (e.g., hydrogen bonding via methoxy).
  • The nitrile IR stretch at 2209 cm⁻¹ indicates a slightly polarized C≡N bond compared to (2189 cm⁻¹), possibly due to electron-donating methoxy vs. phenyl groups.

Comparison :

  • The reference compound employs a green chemistry approach using non-toxic K₄[Fe(CN)₆] as a cyanide source, whereas other analogs may require harsher reagents.

Biological Activity

5-Methoxy-2-methyl-1H-indole-3-carbonitrile (C₁₁H₁₃N₃O) is an indole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group at the 5-position and a carbonitrile group at the 3-position of the indole ring. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.
  • Neuroprotective Effects : Studies have demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Certain derivatives have been identified as having analgesic and anti-inflammatory effects, making them candidates for pain management therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Microtubule Disruption : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting the microtubule network, which is crucial for cell division.
  • MAO-B Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative conditions like Parkinson's disease .
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress markers in cellular models .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated strong neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells.
Showed significant anticancer activity across multiple cancer cell lines with IC₅₀ values below 0.1 μM.
Identified antibacterial and anti-inflammatory properties, supporting its therapeutic potential.

Synthesis and Evaluation

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient and sustainable methods for generating biologically active structures . The compound can be synthesized from simpler indole derivatives through palladium-catalyzed cross-coupling methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-methyl-1H-indole-3-carbonitrile?

  • Methodological Answer : A common approach involves condensation reactions using formyl-indole precursors. For example, 3-formylindole derivatives can react with thiourea or aminothiazolones under reflux in acetic acid with sodium acetate as a catalyst. The product is purified via recrystallization from DMF/acetic acid mixtures . Key steps include:

  • Reagent Selection : Use of 2-aminothiazol-4(5H)-one or arylthiourea.
  • Conditions : Reflux in acetic acid (3–5 hours).
  • Purification : Recrystallization to isolate crystalline products.

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Researchers employ a combination of:

  • Spectroscopic Techniques : NMR (for methoxy and methyl group confirmation), IR (to identify nitrile stretching at ~2200 cm⁻¹), and mass spectrometry (for molecular ion validation).
  • Chromatography : HPLC or TLC to assess purity.
  • X-ray Crystallography : If single crystals are obtained, SHELX software can refine the structure .

Q. What safety precautions are recommended when handling nitrile-containing indole derivatives?

  • Methodological Answer : Based on guidelines for structurally similar compounds:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at -20°C .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine or DMAP) to enhance reaction efficiency.
  • Solvent Optimization : Replace acetic acid with mixed solvents (e.g., acetic acid/toluene) to improve solubility.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : To address discrepancies:

  • Comparative Bioassays : Test compounds under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying methoxy/methyl positions) to isolate bioactive motifs.
  • Computational Modeling : Use docking simulations to predict interactions with targets like enzymes or receptors .

Q. What computational methods predict the reactivity of the nitrile group in this compound?

  • Methodological Answer : Advanced approaches include:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on nitrile stability in aqueous or organic media.
  • Reactivity Descriptors : Use Fukui indices to predict sites for nucleophilic attack or radical interactions .

Properties

IUPAC Name

5-methoxy-2-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFANMANNCRDQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623856
Record name 5-Methoxy-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481668-37-5
Record name 5-Methoxy-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 5-Methoxy-2-methyl-1H-indole (5 g, 31.0 mmol), dry acetonitrile, (90 mL) was slowly added chlorosulfonyl isocyanate (3 mL, 34.1 mmol). The reaction was stirred and allowed to warm to room temperature and stirred for an additional four hours followed by the addition of dimethyl formamide (4.8 mL (62.0 mmol)and then stirred for an additional 1.5 hours at room temperature. The reaction was poured into water and extracted with diethyl ether. The aqueous layer was adjusted to pH 9 with 1M potassium carbonate, and extracted with diethyl ether. The ether layers were combined and dried over magnesium sulfate, filtered and concentrated. Crystallization of the residue from ether and hexane gave 5-methoxy-2-methyl-1H-indole-3-carbonitrile (3.86 g) in 67% yield as a light pink solid. C11H10N2O: GC/MS r.t.=4.06 min., m/z 186; 1H NMR (CDCl3): δ 7.22 (d, 1H, J=8.3 Hz), 7.08 (s, 1H), 6.86 (d, 1H, J=8.3 Hz), 3.86 (s, 3H), 2.60 (s, 3H) ppm.
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5 g
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reactant
Reaction Step One
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90 mL
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3 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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